5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid
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Overview
Description
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxymethyl group attached to the triazole ring and a phenyl group at the first position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an appropriate methoxymethyl-substituted precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact. The choice of reagents and conditions is optimized to achieve high purity and yield, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield methoxyformyl derivatives, while reduction of the carboxylic acid group may produce corresponding alcohols.
Scientific Research Applications
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl and phenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, leading to different chemical and biological properties.
5-(Hydroxymethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: The hydroxymethyl group may impart different solubility and reactivity characteristics.
Uniqueness
The presence of the methoxymethyl group in 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(methoxymethyl)-1-phenyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-7-9-10(11(15)16)12-13-14(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTSUMBXESBLQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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